molecular formula C18H22FNO4 B5138908 2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

Numéro de catalogue B5138908
Poids moléculaire: 335.4 g/mol
Clé InChI: PCUOQDCXKJMJRP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is a chemical compound that belongs to the class of NMDA receptor antagonists. It is commonly known as FCE-26743 and has been studied extensively for its potential use in scientific research.

Mécanisme D'action

FCE-26743 exerts its effects by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, FCE-26743 can prevent excessive glutamate release, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
FCE-26743 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in animal models of neurological disorders. FCE-26743 has also been shown to reduce pain and improve cognitive function in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of FCE-26743 is its neuroprotective effects, which make it a valuable tool for studying neurological disorders. However, FCE-26743 has some limitations in lab experiments, including its low solubility in water and its potential to cause sedation and hypothermia in animal models.

Orientations Futures

There are several future directions for the study of FCE-26743. One area of interest is its potential use in the treatment of depression and anxiety disorders. FCE-26743 has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is its potential use in the treatment of drug addiction. FCE-26743 has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential clinical applications in this area. Finally, further research is needed to optimize the synthesis and formulation of FCE-26743 to improve its solubility and reduce its potential side effects.
Conclusion:
In conclusion, FCE-26743 is a valuable tool for studying neurological disorders and has potential applications in pain management and anesthesia. Its neuroprotective effects and ability to block the NMDA receptor make it a promising candidate for further research in the treatment of depression, anxiety, and drug addiction. However, further research is needed to optimize its synthesis and formulation and to determine its potential clinical applications.

Méthodes De Synthèse

The synthesis of FCE-26743 involves the reaction of 4-fluorophenylacetic acid with ethyl chloroformate to form 2-(4-fluorophenyl)-2-oxoethyl chloroformate. This intermediate is then reacted with cyclohexylamine and butylamine to form 2-(4-fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate. The final product is obtained through recrystallization and purification by column chromatography.

Applications De Recherche Scientifique

FCE-26743 has been extensively studied for its potential use in scientific research. It is primarily used as an NMDA receptor antagonist and has been shown to have neuroprotective effects in various animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and cerebral ischemia. FCE-26743 has also been studied for its potential use in pain management and as an anesthetic.

Propriétés

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4/c19-14-8-6-13(7-9-14)16(21)12-24-18(23)11-10-17(22)20-15-4-2-1-3-5-15/h6-9,15H,1-5,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUOQDCXKJMJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.